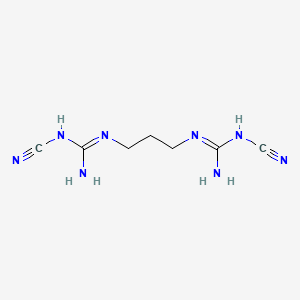
N'',N'''-Propane-1,3-diylbis(N-cyanoguanidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) is a chemical compound with a unique structure that includes two cyanoguanidine groups connected by a propane-1,3-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) typically involves the reaction of propane-1,3-diamine with cyanoguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanoguanidine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyanoguanidine compounds.
Applications De Recherche Scientifique
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’‘-Propane-1,3-diylbis[N’-octadecylurea]
- N,N’-Propane-1,3-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) is unique due to its specific structure and the presence of cyanoguanidine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
56307-12-1 |
|---|---|
Formule moléculaire |
C7H12N8 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
2-[3-[[amino-(cyanoamino)methylidene]amino]propyl]-1-cyanoguanidine |
InChI |
InChI=1S/C7H12N8/c8-4-14-6(10)12-2-1-3-13-7(11)15-5-9/h1-3H2,(H3,10,12,14)(H3,11,13,15) |
Clé InChI |
OXQQUUBVLXHVCA-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C(N)NC#N)CN=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



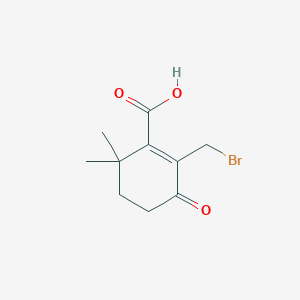
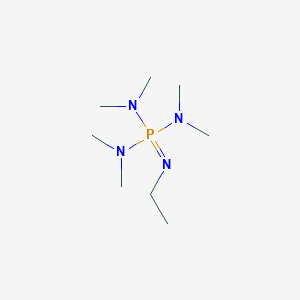
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
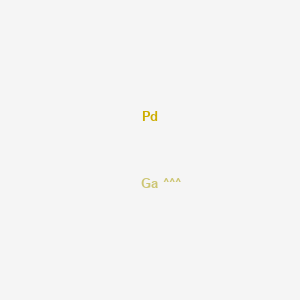
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
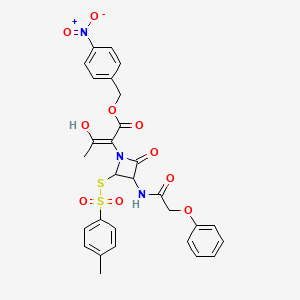
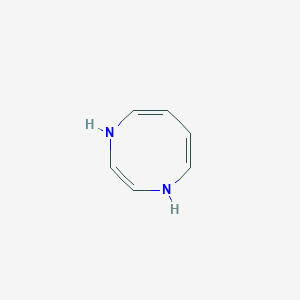
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
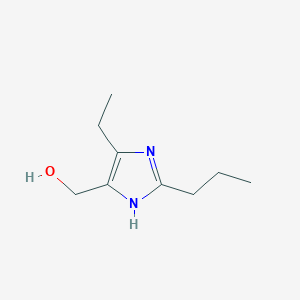
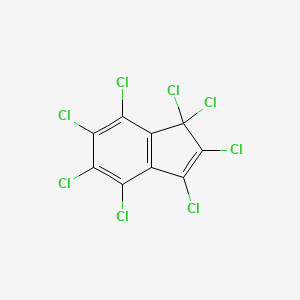
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
